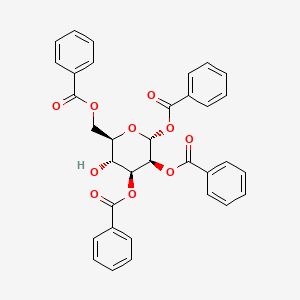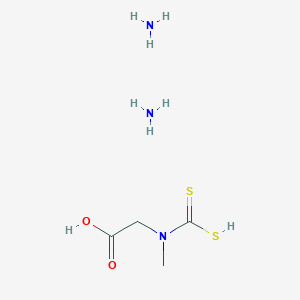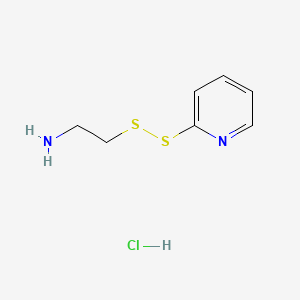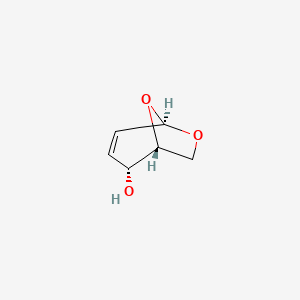
1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose
Overview
Description
1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is a unique carbohydrate derivative with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . This compound is known for its distinctive structure, which includes an anhydro bridge and a double bond, making it an interesting subject for various chemical and biological studies .
Mechanism of Action
Target of Action
The primary targets of 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose are specific microbes. This compound is instrumental in combating bacterial, viral, and fungal infections .
Mode of Action
The unique structure of this compound enables it to effectively target these microbes . .
Biochemical Pathways
It’s known that the compound plays a crucial role in the development of pharmaceutical drugs used for the treatment of various infectious diseases , but the exact pathways and their downstream effects are subjects of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its effectiveness against specific microbes, making it instrumental in combating bacterial, viral, and fungal infections . The exact molecular and cellular mechanisms are still under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose typically involves the dehydration of specific sugar derivatives. One common method is the acid-catalyzed dehydration of 2,3-dideoxy-hexose derivatives. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. when produced on a larger scale, the process involves optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, acid concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Saturated hexopyranose derivatives.
Substitution: Various substituted hexopyranose compounds depending on the nucleophile used.
Scientific Research Applications
1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential antimicrobial properties and as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Anhydro-2,3,4-trideoxy-2,3-epimino-4-fluoro-beta-D-hexopyranose
- 3,6-Anhydro-D-galactose
- 2,3-Dideoxy-hex-2-enopyranose derivatives
Uniqueness
1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is unique due to its anhydro bridge and double bond, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research applications.
Properties
IUPAC Name |
(1R,2R,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEHHXVLFOIJJJ-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C=CC(O1)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C=C[C@H](O1)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223658 | |
| Record name | β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52630-81-6 | |
| Record name | β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52630-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


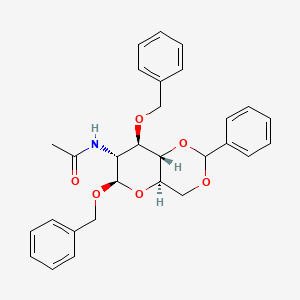
![N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B1139984.png)
![(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B1139987.png)
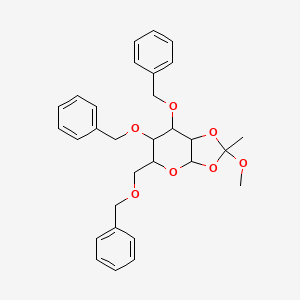

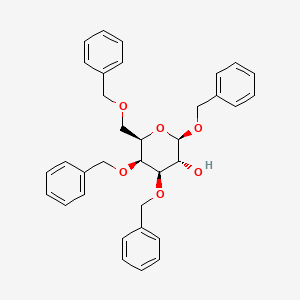
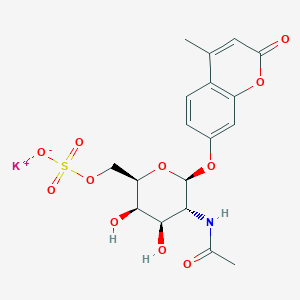

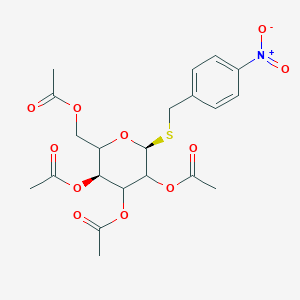
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
